REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C>C(#N)C>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([N:15]2[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]2)[CH:7]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
8.1 g
|
Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
The dichloromethane was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to collect the title compound (19.0 g, 93%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C1)N1CCN(CC1)C(=O)OC(C)(C)C)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |